molecular formula C18H27N5O B2436956 N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide CAS No. 1355909-41-9

N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide

Cat. No.: B2436956
CAS No.: 1355909-41-9
M. Wt: 329.448
InChI Key: IIYORDQVDWIKCR-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide is a complex organic compound that features a unique combination of functional groups, including a cyanocyclohexyl group, a pyrazolylmethyl group, and a piperidinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyanocyclohexyl intermediate: This step involves the reaction of cyclohexanone with cyanide sources under basic conditions to form the cyanocyclohexyl intermediate.

    Synthesis of the pyrazolylmethyl intermediate: This involves the reaction of pyrazole with formaldehyde and a suitable amine to form the pyrazolylmethyl intermediate.

    Coupling reaction: The final step involves the coupling of the cyanocyclohexyl intermediate with the pyrazolylmethyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide: shares structural similarities with other pyrazole-based compounds and piperidine derivatives.

    1-(1-cyanocyclohexyl)-3-(1H-pyrazol-1-yl)propan-2-one: Another compound with a cyanocyclohexyl and pyrazole moiety.

    2-(1H-pyrazol-1-yl)-N-(1-cyanocyclohexyl)acetamide: A structurally related compound with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O/c19-15-18(8-3-1-4-9-18)21-17(24)14-22-11-5-2-7-16(22)13-23-12-6-10-20-23/h6,10,12,16H,1-5,7-9,11,13-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYORDQVDWIKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CN2CCCCC2CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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